4-Chloro-2-methyl-1-(trifluoromethoxy)benzene

Description

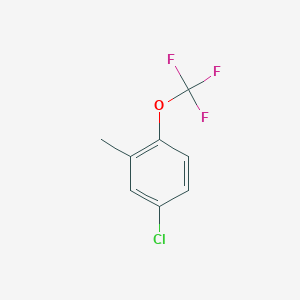

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with three distinct groups: a chlorine atom at the para position (C4), a methyl group at the ortho position (C2), and a trifluoromethoxy (-OCF₃) group at the meta position (C1) (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine and the inductive effect of the oxygen atom, which deactivates the benzene ring toward electrophilic substitution reactions . The methyl group contributes steric bulk and slight electron-donating effects, while the chlorine atom further enhances electrophilic substitution selectivity.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structural analogs are frequently employed in Pd-catalyzed cross-coupling reactions, as demonstrated in recent studies .

Properties

IUPAC Name |

4-chloro-2-methyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZHSPDLTLLMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251695 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70692-44-3 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70692-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-methylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include reduced benzene derivatives.

Scientific Research Applications

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and methyl groups contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Variants

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene (CAS 75462-60-1) shares the same molecular formula (C₈H₆ClF₃O) and substituents as the target compound but differs in the positions of the chlorine and methyl groups. Here, the chlorine is at C2, and the methyl group is at C4.

Halogen Substitution Variants

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7, C₇H₃BrClF₃O, MW 275.45) replaces the methyl group with a bromine atom. Bromine’s larger atomic radius and polarizability make it a better leaving group in nucleophilic substitution reactions. Additionally, brominated analogs exhibit higher molecular weights and distinct reactivity profiles in cross-coupling reactions .

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7, C₇H₄BrF₃O, MW 241.00) lacks both the methyl and chlorine substituents. Its simpler structure facilitates higher yields in Pd-catalyzed arylations, as steric hindrance is minimized .

Functional Group Variants

4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS 13630-22-3, C₈H₆ClF₃, MW 210.58) replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group. The absence of oxygen reduces electron-withdrawing effects, making the trifluoromethyl analog less deactivating. This compound’s lower polarity results in a higher boiling point (153–155°C) compared to trifluoromethoxy derivatives .

Physical and Chemical Properties Comparison

Biological Activity

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is characterized by the presence of a chloro group, a methyl group, and a trifluoromethoxy group attached to a benzene ring. This combination imparts distinct electronic properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClF3O |

| Molecular Weight | 211.59 g/mol |

| Solubility in Water | Low |

| Boiling Point | Approximately 130 °C |

Research indicates that 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene interacts with various biological targets, potentially influencing several biochemical pathways:

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels by interacting with receptors involved in monoamine neurotransmission. This interaction can lead to alterations in mood regulation and cognitive functions.

- Enzyme Inhibition : It has been suggested that this compound might inhibit specific enzymes linked to inflammatory processes, thereby exhibiting anti-inflammatory properties.

- Cytotoxic Effects : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using assays like MTT .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene on several cancer cell lines. The findings suggest varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HepG2 | 25 | Moderate cytotoxicity observed |

| HT-29 | 30 | Significant inhibition of growth |

| MCF-7 | 20 | High sensitivity noted |

Case Studies

A notable case study focused on the compound's effects on inflammatory pathways revealed that it could modulate cytokine production in immune cells, thus suggesting its potential as an anti-inflammatory agent .

Another investigation into its neuroprotective effects showed promise in models of neurodegenerative diseases, where it was able to enhance neuronal survival under stress conditions.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene remains under investigation. However, initial assessments indicate low solubility in water, which may affect its bioavailability. Toxicological studies are crucial to understand its safety profile, particularly in long-term exposure scenarios.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene derivatives, as demonstrated in aryl trifluoromethyl ether preparation . Substituent positioning (chloro vs. methyl groups) requires careful control of catalysts (e.g., palladium-based systems) and temperature to avoid over-reduction. Brominated analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) suggest halogen exchange strategies using Cu(I)-mediated reactions under inert atmospheres .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : 1H-NMR of analogous trifluoromethoxy-substituted benzenes (e.g., Z-1-Styryl-4-(trifluoromethoxy)benzene) reveals splitting patterns for aromatic protons influenced by electron-withdrawing groups. Coupling constants (~8–10 Hz for para-substituted derivatives) help confirm substitution patterns .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. For accurate electron density mapping, high-resolution data (<1.0 Å) and twinning corrections are critical, especially for trifluoromethoxy groups prone to disorder .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to hazards (e.g., H315-H319-H335: skin/eye irritation, respiratory tract irritation) .

- Waste Disposal : Segregate halogenated waste and avoid aqueous release. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, steric hindrance from the methyl group at position 2 necessitates bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Computational studies (DFT) on charge distribution can predict reactivity hotspots .

Q. What strategies resolve contradictions in thermodynamic stability data for trifluoromethoxy-substituted benzenes?

- Methodological Answer : Discrepancies in stability often arise from measurement techniques (e.g., DSC vs. gas-phase calorimetry). For accurate ΔHf values:

- Use high-purity samples (>99.5%) verified by GC-MS.

- Compare with structurally similar compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzoic acid) to isolate substituent-specific contributions .

Q. How can computational modeling optimize the compound’s application in photolabile protecting groups for drug delivery?

- Methodological Answer :

- TD-DFT : Simulate UV-Vis spectra to identify optimal photo-cleavage wavelengths. The trifluoromethoxy group’s red-shifting effect (~250–300 nm) is critical for biocompatible light activation.

- MD Simulations : Assess interactions with lipid bilayers to predict release kinetics. Parameterize force fields using experimental logP values (predicted ~2.8 for this compound) .

Key Research Gaps

- Mechanistic Studies : Limited data on radical pathways involving the trifluoromethoxy group. EPR spectroscopy could elucidate intermediates in photochemical reactions.

- Toxicity Profiling : Ecotoxicological impacts of halogenated byproducts (e.g., 4-Chloro-3-(trifluoromethoxy)aniline) remain underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.